molecular formula C10H9F4N B13045910 (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine

Cat. No.: B13045910
M. Wt: 219.18 g/mol
InChI Key: VGYUUWNLSDVBBY-SECBINFHSA-N
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Description

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is an organic compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a prop-2-enylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable aromatic precursor using reagents such as trifluoromethyl iodide in the presence of a copper catalyst . The resulting intermediate can then be further functionalized to introduce the prop-2-enylamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted phenols, while reduction can produce various amines.

Scientific Research Applications

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways and biochemical processes, resulting in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is unique due to the combination of its fluoro and trifluoromethyl groups with a prop-2-enylamine side chain. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine

InChI

InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1

InChI Key

VGYUUWNLSDVBBY-SECBINFHSA-N

Isomeric SMILES

C=C[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)C(F)(F)F)F)N

Origin of Product

United States

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